molecular formula C47H60N6O5 B12752448 Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]- CAS No. 125139-18-6

Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]-

Cat. No.: B12752448
CAS No.: 125139-18-6
M. Wt: 789.0 g/mol
InChI Key: JQNMFJZDXBHCBT-UHFFFAOYSA-N
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Description

Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]- is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]- involves several steps. The synthetic routes typically include the following steps:

    Formation of the Phenoxy Group: The initial step involves the formation of the phenoxy group by reacting 2,4-bis(1,1-dimethylpropyl)phenol with an appropriate halogenated compound under basic conditions.

    Amidation Reaction: The phenoxy compound is then subjected to an amidation reaction with hexanoyl chloride to form the hexanamide derivative.

    Coupling Reactions: The final steps involve multiple coupling reactions to introduce the various functional groups, including the cyanophenyl, ethyl(2-hydroxyethyl)amino, and other substituents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and amide groups, leading to the formation of corresponding oxides and amides.

    Reduction: Reduction reactions can be performed on the nitro and carbonyl groups, converting them to amines and alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, introducing new substituents or modifying existing ones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles .

Scientific Research Applications

Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that trigger immune responses .

Properties

CAS No.

125139-18-6

Molecular Formula

C47H60N6O5

Molecular Weight

789.0 g/mol

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-cyanophenyl)carbamoylamino]-6-[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino-3-oxocyclohexa-1,4-dien-1-yl]hexanamide

InChI

InChI=1S/C47H60N6O5/c1-10-14-15-43(58-42-23-18-33(46(6,7)11-2)27-36(42)47(8,9)12-3)44(56)51-39-29-41(55)40(52-45(57)49-34-19-16-32(30-48)17-20-34)28-38(39)50-37-22-21-35(26-31(37)5)53(13-4)24-25-54/h16-23,26-29,43,54H,10-15,24-25H2,1-9H3,(H,51,56)(H2,49,52,57)

InChI Key

JQNMFJZDXBHCBT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC1=CC(=O)C(=CC1=NC2=C(C=C(C=C2)N(CC)CCO)C)NC(=O)NC3=CC=C(C=C3)C#N)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC

Origin of Product

United States

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